1-Penten-3-yne, 5-bromo-2-methyl-
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Overview
Description
1-Penten-3-yne, 5-bromo-2-methyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to the penten-3-yne backbone. The molecular formula for this compound is C6H7Br.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Penten-3-yne, 5-bromo-2-methyl- can be synthesized through various organic reactionsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the addition of the bromine atom to the alkyne structure .
Industrial Production Methods: Industrial production of 1-Penten-3-yne, 5-bromo-2-methyl- often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Penten-3-yne, 5-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-Penten-3-yne, 5-bromo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-yne, 5-bromo-2-methyl- involves its interaction with various molecular targets. The triple bond in the alkyne structure can participate in cycloaddition reactions, forming new ring structures. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions are crucial in the compound’s reactivity and its applications in synthesis .
Comparison with Similar Compounds
- 1-Penten-3-yne, 2-methyl-
- 5-Bromo-1-pentene
- 5-Bromo-2-methyl-2-pentene
Comparison: 1-Penten-3-yne, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the alkyne backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Similar compounds may lack either the bromine or the methyl group, resulting in different chemical properties and reactivity .
Properties
CAS No. |
50783-64-7 |
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Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
5-bromo-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Br/c1-6(2)4-3-5-7/h1,5H2,2H3 |
InChI Key |
OZFGWPFQRKEGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCBr |
Origin of Product |
United States |
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